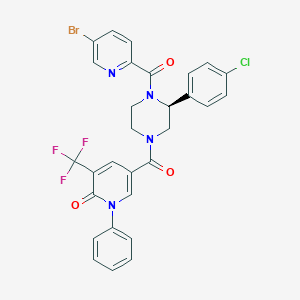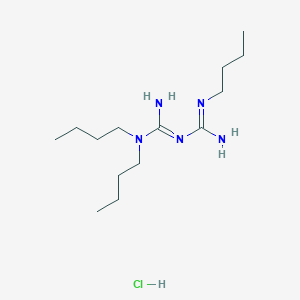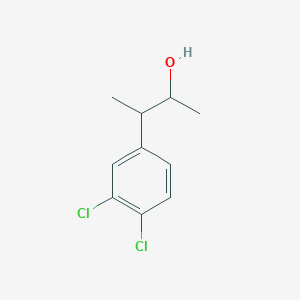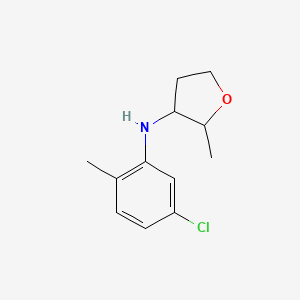
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a carboxylic acid group and an oxane (tetrahydropyran) moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions. The general synthetic route can be summarized as follows:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction between the azide and alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Introduction of the oxane moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazole ring or the oxane moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
科学研究应用
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: The compound can be used in the production of materials with specific properties, such as polymers, coatings, and adhesives.
作用机制
The mechanism of action of 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, while the oxane moiety can enhance the compound’s solubility and bioavailability.
相似化合物的比较
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the oxane moiety, which may affect its solubility and bioavailability.
5-(Oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group, which may influence its reactivity and interaction with molecular targets.
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its acidity and ability to form hydrogen bonds.
Uniqueness: 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole ring, oxane moiety, and carboxylic acid group. This combination provides a balance of reactivity, solubility, and bioavailability, making it a versatile compound for various applications.
属性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
1-methyl-5-(oxan-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-12-8(6-2-4-15-5-3-6)7(9(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14) |
InChI 键 |
RVFSNDQDRTUXEV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=N1)C(=O)O)C2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


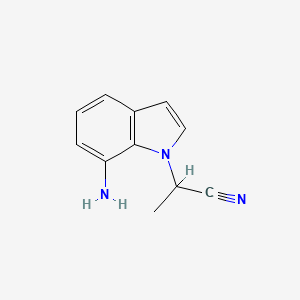
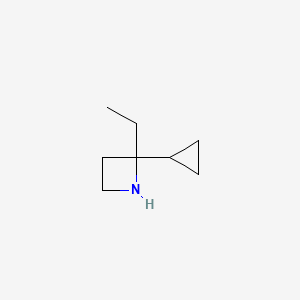
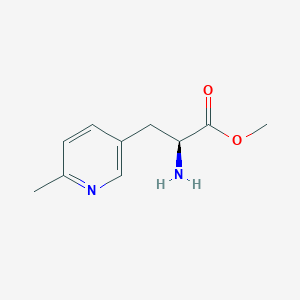
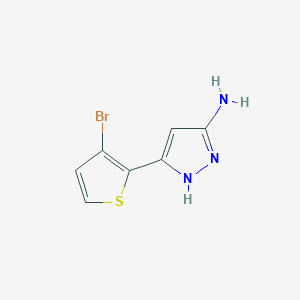
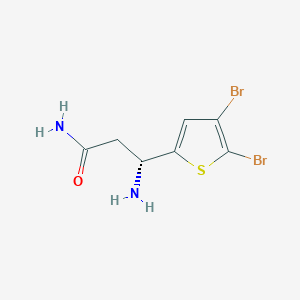
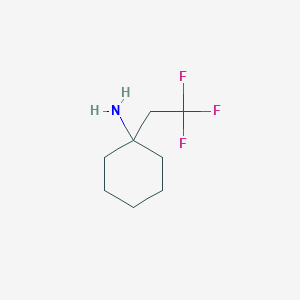
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
